N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a 1,2,4-triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 3,5-dimethoxybenzamide group. The triazolopyrimidine scaffold is notable for its presence in bioactive molecules, particularly those targeting neurological pathways, as seen in microtubule-stabilizing agents . The 3,5-dimethoxybenzamide moiety may enhance lipophilicity and influence binding interactions through hydrogen bonding or hydrophobic effects.
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-24-14-6-13(7-15(8-14)25-2)16(23)18-5-3-4-12-9-19-17-20-11-21-22(17)10-12/h6-11H,3-5H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKDDAHVKTHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2’s enzymatic activity, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the G1 to S phase transition . This disruption can lead to cell cycle arrest, preventing the proliferation of cells . The compound’s action on CDK2 also impacts the ERK signaling pathway, which plays a role in cell proliferation and survival .
Pharmacokinetics
These properties influence the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . This means that the compound can cause programmed cell death, a desirable outcome in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Comparison with Similar Compounds
(R)-3-(4-(5-Chloro-7-((3-methylbutan-2-yl)amino)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-difluorophenoxy)-N,N-dimethyl-propan-1-aminium Formate (Compound 18)
Core Structure : Shares the 1,2,4-triazolo[1,5-a]pyrimidine core.
Substituents :
- Chloro and difluorophenoxy groups at positions 5 and 4.
- A dimethylaminium-propanoxy side chain. Activity: Demonstrates microtubule-stabilizing properties, validated as a candidate for neurodegenerative diseases . Key Differences:
- The target compound’s 3,5-dimethoxybenzamide group contrasts with the halogenated phenoxy and charged aminium group in Compound 17.
- The propyl linker in the target compound may offer greater conformational flexibility compared to the rigid phenoxypropanaminium chain in Compound 18.
Impact of Substituents :
- Halogenation (Cl, F in Compound 18): Enhances binding affinity but may increase toxicity risks.
- Charged Side Chains (Compound 18): Increase solubility but may limit membrane permeability.
Broader Context: Heterocyclic Systems in Drug Discovery
While discusses N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-formyl] aldehyde hydrazones with antimicrobial activity , these compounds diverge structurally from the target molecule. Key distinctions include:
- Core Heterocycle : Quinazoline vs. triazolopyrimidine.
- Biological Targets: Antimicrobial (plant pathogens) vs. hypothesized neurological applications. This highlights how minor structural variations in heterocyclic systems can lead to vastly different therapeutic applications.
Research Implications and Limitations
- Data Gaps : Direct pharmacological data for the target compound is absent in the provided evidence, necessitating further experimental validation.
- Structural Inference : Comparisons rely on shared cores (e.g., triazolopyrimidine) and substituent trends from analogs like Compound 18 .
- Synthetic Challenges : Differences in side-chain chemistry (e.g., benzamide vs. aminium) may require tailored synthetic strategies.
Q & A
Q. What analytical techniques quantify trace impurities in bulk synthesis batches?
- UPLC-QTOF-MS detects impurities at <0.1% levels. For example, residual solvents (e.g., ethanol) are quantified via gas chromatography (GC), while degradants are monitored under stress conditions (acid/base, oxidation) .
Methodological Notes
- Data Interpretation : Contradictions in biological activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors .
- Experimental Design : Use orthogonal techniques (e.g., NMR + HRMS) to confirm novel derivatives. For in vivo studies, prioritize compounds with >50% oral bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
